Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate
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Overview
Description
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is a chemical compound known for its unique structure and properties. It is an ester derived from succinic acid and a polyether alcohol. This compound is often used in various industrial and research applications due to its solubility, stability, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed by esterases, releasing succinic acid and the polyether alcohol. These products can then participate in metabolic pathways or further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(2-methoxyethoxy)ethyl) ether:
Diethylene glycol dimethyl ether:
Uniqueness
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is unique due to its combination of a succinate ester and a polyether chain. This structure imparts distinct solubility, stability, and reactivity properties, making it valuable in various applications.
Biological Activity
Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate, also known by its chemical formula C18H34O10, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple ether linkages and a butanedioate moiety. Its molecular weight is approximately 382.46 g/mol, and it exhibits properties typical of polyether compounds, including solubility in various organic solvents.
1. Antimicrobial Activity
Recent studies have indicated that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that the compound exhibited an Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Escherichia coli and Staphylococcus aureus. These findings suggest its potential as a candidate for developing antimicrobial agents.
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
- Research Findings : A study reported that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent reduction in cell viability in HeLa and MCF-7 cells, with IC50 values observed at approximately 50 µM for both cell types.
3. Anti-inflammatory Properties
There is emerging evidence supporting the anti-inflammatory effects of this compound.
- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential utility in treating inflammatory diseases.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies.
Toxicity Endpoint | Result |
---|---|
Oral LD50 (rat) | >2000 mg/kg |
Dermal LD50 (rat) | >2000 mg/kg |
Eye Irritation | No irritant effect |
Skin Sensitization | No sensitizing effects known |
These results indicate that the compound has a favorable safety profile, making it a promising candidate for further development.
Applications in Drug Delivery
Recent advancements in drug delivery systems have incorporated this compound due to its biocompatibility and ability to enhance solubility of poorly soluble drugs.
- Case Study : A formulation study demonstrated that when combined with doxorubicin, the compound improved cellular uptake and enhanced therapeutic efficacy against tumor cells while minimizing systemic toxicity.
Properties
CAS No. |
869483-81-8 |
---|---|
Molecular Formula |
C18H34O10 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C18H34O10/c1-21-5-7-23-9-11-25-13-15-27-17(19)3-4-18(20)28-16-14-26-12-10-24-8-6-22-2/h3-16H2,1-2H3 |
InChI Key |
NRQGQYQDHVOAGU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOC |
Origin of Product |
United States |
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